molecular formula C22H27N3O4 B2715491 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1018046-57-5

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2715491
CAS No.: 1018046-57-5
M. Wt: 397.475
InChI Key: MNOQMUFOLRECNC-UHFFFAOYSA-N
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Description

The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide features a cyclopenta[d]pyrimidine core fused with a cyclohexyl group and substituted at the 1-position with an acetamide moiety bearing a 2-methoxyphenyl group.

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-29-19-13-6-5-11-17(19)23-20(26)14-24-18-12-7-10-16(18)21(27)25(22(24)28)15-8-3-2-4-9-15/h5-6,11,13,15H,2-4,7-10,12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOQMUFOLRECNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide (CAS Number: 1018061-81-8) is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O4C_{22}H_{27}N_{3}O_{4}, with a molecular weight of 397.5 g/mol. The compound features a bicyclic structure typical of pyrimidine derivatives, which are often explored for their pharmacological activities.

PropertyValue
Molecular FormulaC22H27N3O4
Molecular Weight397.5 g/mol
StructureBicyclic pyrimidine
CAS Number1018061-81-8

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Compounds with similar structures often exhibit pharmacological effects through modulation of enzyme activity or receptor signaling pathways. The exact mechanism for this compound remains to be fully elucidated but may involve:

  • Inhibition of specific kinases : Similar compounds have shown activity against various kinases involved in cellular signaling.
  • Interaction with G protein-coupled receptors (GPCRs) : These receptors play critical roles in many physiological processes and are common targets for drug discovery.

Biological Activity and Therapeutic Potential

Research indicates that compounds in the same chemical class as this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : Some pyrimidine derivatives have been shown to possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Certain compounds targeting kinases are being investigated for their ability to inhibit tumor growth and metastasis.
  • Anti-inflammatory Effects : Compounds that modulate inflammatory pathways can be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in various therapeutic contexts:

  • Study on Kinase Inhibitors : A study identified small molecule inhibitors that block Toxoplasma gondii virulence by targeting specific kinases, demonstrating the relevance of kinase inhibition in therapeutic interventions .
  • Structure-Activity Relationships (SAR) : Research on related compounds has established SAR that guides the design of more potent inhibitors by modifying functional groups to enhance biological activity .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Cyclopenta[d]pyrimidine Derivatives
  • : The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N,N-bis(2-hydroxyethyl)acetamide replaces the 2-methoxyphenyl group with bis(2-hydroxyethyl) substituents. Molecular Weight: 379.457 (vs. ~379 for the target compound, assuming similar core).
  • : N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide introduces a thienopyrimidine core and a phenoxy linkage. Key Difference: Sulfur atom in the thieno ring alters electronic properties, possibly affecting binding to enzymatic targets like kinases or topoisomerases. Activity: Reported LC-MS m/z 326.0 [M+H]⁺ and moderate yields (53%), suggesting synthetic feasibility .
Heterocyclic Variations
  • : Compounds such as 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () and 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-naphthyl)acetamide () feature sulfur-containing cores (thieno[2,3-d]pyrimidine) and bulky substituents (e.g., naphthyl). Biological Relevance: Thienopyrimidines are known for kinase inhibition, suggesting possible anticancer applications .

Acetamide Substituent Modifications

  • :
    Compounds 38–40 (e.g., N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide ) retain the 2-methoxyphenyl group but replace the cyclopenta[d]pyrimidine core with quinazoline sulfonyl moieties.

    • Activity : Demonstrated potent anti-cancer activity (IC₅₀ < 10 µM) against HCT-116, MCF-7, and PC-3 cell lines via MTT assays.
    • Comparison : The target compound’s cyclohexyl group may improve metabolic stability compared to piperidine or morpholine substituents .
  • :
    N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide substitutes the core with a benzothiazole ring.

    • Synthetic Yield : 54% under microwave irradiation, suggesting efficient synthesis.
    • Electron-Withdrawing Effects : The trifluoromethyl group may enhance binding to electron-deficient targets .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Select Analogs
Compound Core Structure Substituent Molecular Weight Key Activity/Property Source
Target Compound Cyclopenta[d]pyrimidine N-(2-methoxyphenyl) ~379* N/A (Theoretical) -
Cyclopenta[d]pyrimidine N,N-bis(2-hydroxyethyl) 379.457 Increased hydrophilicity
(Compound 39) Quinazoline sulfonyl N-(2-methoxyphenyl) Not provided Anti-cancer (MTT assay)
Thieno[2,3-d]pyrimidine N-(3-hydroxyphenyl) 326.0 [M+H]⁺ Moderate yield (53%)
Benzothiazole N-(2-methoxyphenyl) Not provided Synthetic efficiency (54%)

*Estimated based on structural similarity.

Key Observations :
  • Lipophilicity : The cyclohexyl group in the target compound likely enhances logP compared to hydroxyethyl () or hydrophilic cores ().
  • Synthetic Accessibility : Microwave-assisted synthesis () and column chromatography purification () are common methods for analogous compounds.

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